molecular formula C20H27N3O5S2Si B563048 5'-tert-Butyldimethylsilyloxy Meloxicam CAS No. 1076199-65-9

5'-tert-Butyldimethylsilyloxy Meloxicam

Número de catálogo: B563048
Número CAS: 1076199-65-9
Peso molecular: 481.657
Clave InChI: DPGUGUUSGGZPDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5’-tert-Butyldimethylsilyloxy Meloxicam is a product used for proteomics research . It has a molecular formula of C20H27N3O5S2Si and a molecular weight of 481.66 .


Molecular Structure Analysis

The molecular structure of 5’-tert-Butyldimethylsilyloxy Meloxicam is complex, with a molecular formula of C20H27N3O5S2Si . Unfortunately, the specific structural details are not provided in the search results.


Physical and Chemical Properties Analysis

5’-tert-Butyldimethylsilyloxy Meloxicam has a molecular weight of 481.66 and a molecular formula of C20H27N3O5S2Si . The specific physical and chemical properties are not provided in the search results.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure Studies

5'-tert-Butyldimethylsilyloxy Meloxicam is involved in various chemical syntheses and structural modification studies, aiming to improve the pharmacological profile of meloxicam or to explore its potential in creating new compounds. For instance, studies have utilized tert-butyldimethylsilyloxy (TBDMS) protected intermediates for synthesizing beta-lactam antibiotics or to modify the meloxicam molecule for improved therapeutic applications. Such research explores the versatility of meloxicam derivatives in medicinal chemistry, contributing to the development of new drugs with enhanced efficacy and reduced side effects (Jacopin et al., 2001).

Drug Formulation and Delivery Research

Research into drug formulation and delivery systems has investigated the use of meloxicam, including its derivatives, for targeted drug delivery, especially for colorectal cancer prophylaxis and pain management. Studies have focused on developing colon-targeted systems that ensure pH-independent drug release of meloxicam, potentially increasing its efficacy in the prophylaxis of colorectal cancer. This involves innovative formulations that can overcome the solubility challenges of meloxicam and ensure its delivery to specific sites within the body, enhancing therapeutic outcomes (Patel & Amin, 2011).

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of meloxicam, including its derivatives, are crucial for understanding its behavior in the body, optimizing dosages, and minimizing potential side effects. Research in this area explores how meloxicam is metabolized and eliminated, informing the development of dosing regimens that maximize its therapeutic effects while minimizing risks. This research is foundational for both clinical practice and further pharmaceutical development, offering insights into how meloxicam and its derivatives can be used more effectively and safely (Ullah et al., 2017).

Antioxidant and Anti-Glycating Activity

Innovative research has also explored the potential antioxidant and anti-glycating properties of meloxicam, which could contribute to its therapeutic effects beyond its well-known anti-inflammatory and analgesic roles. Such studies investigate the ability of meloxicam to inhibit protein glycation and to act as an antioxidant, which could have implications for the treatment of diseases associated with oxidative stress and protein glycation, such as diabetes and its complications. This line of research opens up new avenues for the use of meloxicam in managing diseases where oxidative stress plays a significant role (Pawlukianiec et al., 2020).

Propiedades

IUPAC Name

N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGUGUUSGGZPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747267
Record name N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-65-9
Record name N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.